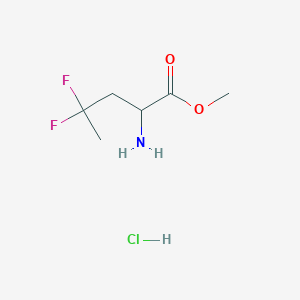

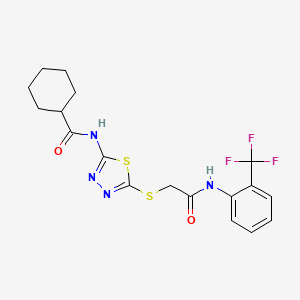

![molecular formula C9H15N3 B2944707 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 51132-04-8](/img/structure/B2944707.png)

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact properties and uses of this specific compound are not widely documented in the literature.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Homogenized Ruthenium(II) Pincer Complex : This compound is utilized in an ionic 2,6-bis(imidazo[1,2-α]pyridin-2-yl)pyridine-based N^N^N pincer ruthenium(II) complex. It shows high efficiency in C–N bond formation between amines and alcohols using the “borrowing hydrogen” or “hydrogen autotransfer” concept. This method selectively produces monoalkylated amines, enabling the formation of symmetrically and asymmetrically substituted diamines with advantages such as low catalyst loading, short reaction time, and excellent N-monoalkylation selectivity (Yang et al., 2017).

Synthesis of Imidazo[1,2-a]pyridines : A metal-free, three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, which is a facile approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Copper Catalyzed Synthesis : This compound is involved in a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations, leading to the synthesis of various imidazo[1,2-a]pyridines (Pericherla et al., 2013).

Applications in Organic Chemistry

Formation of Heteroaromatics : Pyridinium N-(heteroaryl)aminides, using this compound, can be employed as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a formal cycloaddition onto electron-rich alkynes under gold catalysis, providing access to various imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Synthesis of Imidazo[1,2-a]pyridine Derivatives : Various synthetic methods have been developed for imidazo[1,2-a]pyridines, which are an important target in organic synthetic chemistry due to their interesting properties. These methods involve cascade reactions and C-H functionalizations (Yu et al., 2018).

Other Relevant Applications

- Synthesis of Novel Derivatives : This compound is used in the synthesis of novel derivatives, like 3-(Arylmethyl)-3-(benzoylamino)imidazo-[1,2-a]pyridin-2(3H)-ones, which have potential applications in various fields including medicinal chemistry (Tu et al., 2007).

Propriétés

IUPAC Name |

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXOWMNBLNAPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

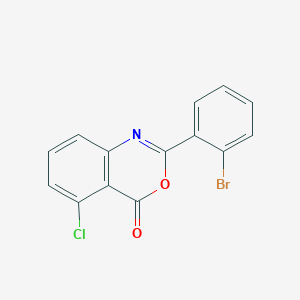

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

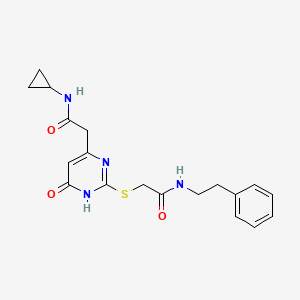

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

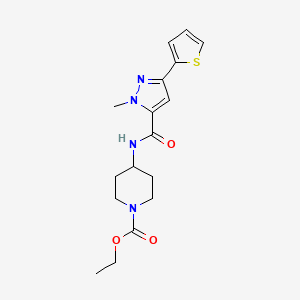

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)